2-(Pyrimidin-2-ylamino)propane-1,3-diol
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Overview
Description
2-(Pyrimidin-2-ylamino)propane-1,3-diol is an organic compound that features a pyrimidine ring attached to an amino group, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylamino)propane-1,3-diol typically involves the reaction of pyrimidine derivatives with propane-1,3-diol under specific conditions. One common method involves the use of 2-aminopyrimidine and propane-1,3-diol in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-ylamino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrimidinyl ketones or aldehydes.
Reduction: Formation of pyrimidinyl alcohols or amines.
Substitution: Formation of various substituted pyrimidinyl derivatives.
Scientific Research Applications
2-(Pyrimidin-2-ylamino)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-ylamino)propane-1,3-diol involves its interaction with specific molecular targets. For instance, it can inhibit quorum sensing in bacteria by interfering with the signaling pathways, thereby preventing biofilm formation and reducing bacterial virulence . The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-ylamino)propane-1,3-diol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Pyridyl)propan-1,3-diol: Another similar compound with a pyridine ring and different substitution pattern.
Uniqueness
2-(Pyrimidin-2-ylamino)propane-1,3-diol is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. The presence of the pyrimidine ring can enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(pyrimidin-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C7H11N3O2/c11-4-6(5-12)10-7-8-2-1-3-9-7/h1-3,6,11-12H,4-5H2,(H,8,9,10) |
InChI Key |
HWQYSZAHWQKYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(CO)CO |
Origin of Product |
United States |
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